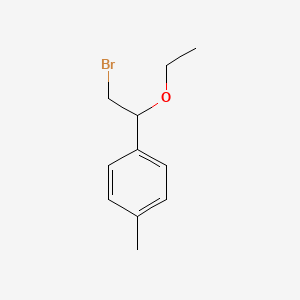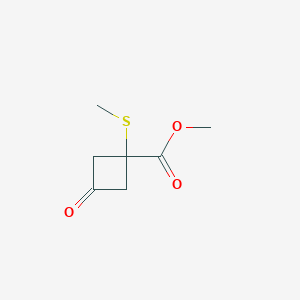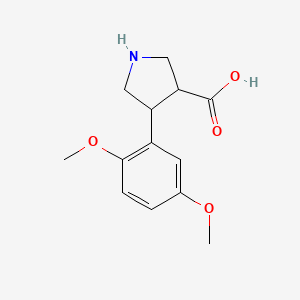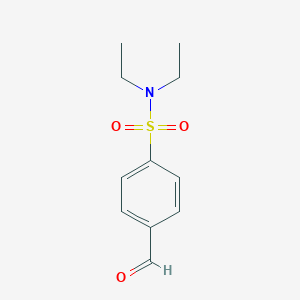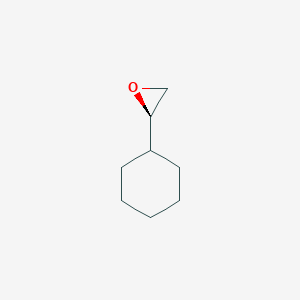
(2R)-2-cyclohexyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-cyclohexyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-cyclohexyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to maintain the stability of the epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
(2R)-2-cyclohexyloxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophiles can attack the less hindered carbon of the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide. The reactions are typically carried out in the presence of a catalyst, such as molybdenum or tungsten compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base to facilitate the ring-opening reaction.
Major Products
Oxidation: The major products are diols, which can be further functionalized for various applications.
Reduction: The primary products are alcohols, which can serve as intermediates in the synthesis of other compounds.
Substitution: The products depend on the nucleophile used, resulting in a variety of substituted alcohols, amines, or thiols.
科学的研究の応用
(2R)-2-cyclohexyloxirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of epoxide hydrolases.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of polymers and as a precursor for the synthesis of various fine chemicals.
作用機序
The mechanism by which (2R)-2-cyclohexyloxirane exerts its effects involves the interaction with molecular targets such as enzymes. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
(2S)-2-cyclohexyloxirane: The enantiomer of (2R)-2-cyclohexyloxirane, which has similar chemical properties but different biological activities due to its chirality.
Cyclohexene oxide: A structurally similar compound without the chiral center, used in similar applications but with different reactivity.
Styrene oxide: Another epoxide with an aromatic ring, used in polymer production and as a chemical intermediate.
Uniqueness
This compound is unique due to its chiral nature, which allows for enantioselective reactions. This property is particularly valuable in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and efficacy.
特性
CAS番号 |
153546-27-1 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
(2R)-2-cyclohexyloxirane |
InChI |
InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2/t8-/m0/s1 |
InChIキー |
NPRYHWFMGPYJIY-QMMMGPOBSA-N |
異性体SMILES |
C1CCC(CC1)[C@@H]2CO2 |
正規SMILES |
C1CCC(CC1)C2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
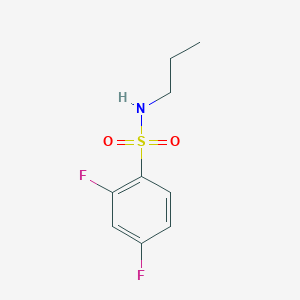
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
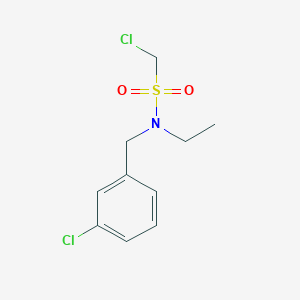

![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
